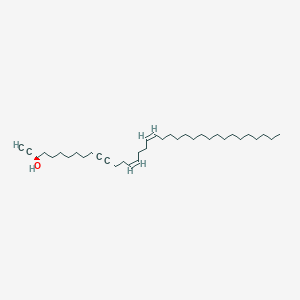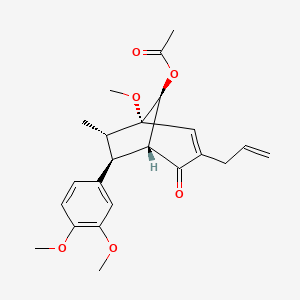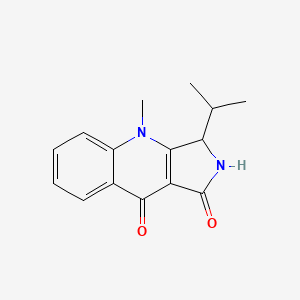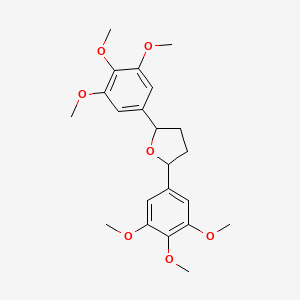
Chromium-53
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium-53 is a stable isotope of the element chromium, which is a transition metal with the atomic number 24. This compound constitutes approximately 9.5% of naturally occurring chromium . This isotope is particularly significant in various scientific fields due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chromium-53 can be isolated from natural chromium sources through isotope separation techniques. One common method involves the use of mass spectrometry to separate chromium isotopes based on their mass differences .
Industrial Production Methods: Industrial production of this compound typically involves the reduction of chromium ores, such as chromite (FeCr2O4), using carbon in a high-temperature furnace. The resulting ferrochromium alloy is then processed to extract pure chromium, which can be further refined to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Chromium-53, like other chromium isotopes, can undergo various chemical reactions, including:
Oxidation: Chromium can exist in multiple oxidation states, with +3 and +6 being the most common.
Substitution: Chromium compounds can participate in ligand exchange reactions, where ligands in a complex are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sulfur dioxide, iron(II) sulfate.
Ligands: Water, ammonia, chloride ions.
Major Products:
Chromium(III) oxide (Cr2O3): Formed during the reduction of chromium(VI) compounds.
Chromium(VI) oxide (CrO3): Formed during the oxidation of chromium(III) compounds.
Wissenschaftliche Forschungsanwendungen
Chromium-53 has a wide range of applications in scientific research:
Wirkmechanismus
Chromium-53 exerts its effects through several mechanisms:
Insulin Signaling: Enhances insulin sensitivity by upregulating insulin signal transduction pathways.
Mitochondrial Function: Influences the activity of mitochondrial ATP synthase, thereby affecting cellular energy production.
Antioxidant Properties: Exhibits antioxidative effects by reducing oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
Chromium-53 can be compared with other chromium isotopes and similar transition metals:
Chromium-52: The most abundant isotope of chromium, constituting about 83.8% of natural chromium.
Chromium-50 and Chromium-54: Other stable isotopes of chromium with lower natural abundances.
Molybdenum and Tungsten: Transition metals with similar chemical properties and applications in high-performance alloys and catalysis.
Uniqueness of this compound: this compound is unique due to its specific isotopic properties, making it valuable in isotope geochemistry and as a tracer in environmental studies .
Eigenschaften
IUPAC Name |
chromium-53 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr/i1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZAMTAEIAYCRO-OUBTZVSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[53Cr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
52.940646 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13981-78-7 |
Source


|
| Record name | Chromium, isotope of mass 53 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013981787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3S,8R,9S,10S,13R,14S,17R)-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1251716.png)





![2-methoxy-N-[(4-oxo-1-phenylcyclohexyl)methyl]Benzamide](/img/structure/B1251724.png)





![3-[(E)-2-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]sulfanylethenyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1251734.png)

